An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-bromopyridine-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine-2-carboxamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the amino and carboxamide groups, alongside a bromine substituent, provide a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of 3-Amino-5-bromopyridine-2-carboxamide, including its synthesis, physical and spectral characteristics, and potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Amino-5-bromopyridine-2-carboxamide and its closely related analogues, 3-Amino-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic acid, is presented below. This allows for a comparative understanding of the influence of the carboxamide group on the molecule's overall properties.
| Property | 3-Amino-5-bromopyridine-2-carboxamide | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |
| CAS Number | 669066-89-1[1] | 13535-01-8[2][3] | 870997-85-6[4][5] |
| Molecular Formula | C₆H₆BrN₃O[6] | C₅H₅BrN₂[3] | C₆H₅BrN₂O₂[4][5] |
| Molecular Weight | 216.04 g/mol [6] | 173.01 g/mol [2][3] | 217.03 g/mol [4] |
| Melting Point | Not available | 65-69 °C or 63-69 °C[3] | Not available |
| Boiling Point | Not available | Not available | 399.0±42.0 °C at 760 mmHg[4] |
| Solubility | Soluble in chloroform[1] | Not available | Not available |
| Appearance | Not available | Yellow crystalline to light brown powder[3] | Light yellow solid[4] |
Synthesis and Experimental Protocols
The primary synthetic route to 3-Amino-5-bromopyridine-2-carboxamide involves the reduction of a nitro precursor.[1]
Synthesis of 3-Amino-5-bromopyridine-2-carboxamide
This protocol describes the reduction of 5-bromo-3-nitropyridine-2-carboxamide to yield the target compound.
Materials:
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5-bromo-3-nitropyridine-2-carboxamide
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Ammonium chloride (NH₄Cl)
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Iron powder (Fe)
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Methanol (MeOH)
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Water (H₂O)
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Chloroform (CHCl₃)
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Diatomaceous earth
Procedure:
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A suspension of 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) is prepared in a solvent mixture of methanol (6 mL) and water (3 mL).
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The reaction mixture is stirred at 100°C for 20 hours.
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After completion, the reaction is cooled to room temperature.
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The mixture is filtered through diatomaceous earth, and the filter cake is washed with methanol.
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The combined filtrates are concentrated under reduced pressure.
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The residue is dissolved in chloroform and washed with water.
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The organic layer is separated and concentrated under reduced pressure to afford 3-amino-5-bromopyridine-2-carboxamide.[1]
Yield: 246 mg (70%)[1]
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of 3-Amino-5-bromopyridine would show signals corresponding to the aromatic protons and the amine protons.[7] Similarly, the ¹H NMR spectrum of 3-amino-5-bromopyridine-2-carboxylic acid would display characteristic peaks for the protons on the pyridine ring, the amino group, and the carboxylic acid proton.[8] For 3-Amino-5-bromopyridine-2-carboxamide, one would expect to see distinct signals for the two amide protons in addition to the aromatic and amine protons.
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¹³C NMR: The ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. For the related 3-Amino-2-bromopyridine, the carbon signals of the pyridine ring have been reported.[9] In the case of 3-Amino-5-bromopyridine-2-carboxamide, a key signal would be the resonance for the carbonyl carbon of the carboxamide group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-5-bromopyridine exhibits characteristic bands for N-H stretching of the amino group.[2] For 3-Amino-5-bromopyridine-2-carboxamide, one would expect to observe:
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N-H stretching vibrations for the primary amine.
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N-H stretching vibrations for the primary amide.
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A strong C=O stretching absorption for the amide carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of 3-Amino-5-bromopyridine-2-carboxamide (216.04 g/mol ). The fragmentation pattern would be expected to show losses of the carboxamide group and bromine atom.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity has been reported for 3-Amino-5-bromopyridine-2-carboxamide itself, the broader class of 3-aminopyridine derivatives has garnered significant attention in medicinal chemistry.
Kinase Inhibition
The 2-aminopyridine scaffold is a known pharmacophore found in several kinase inhibitors.[10] For instance, derivatives of 2-amino-5-bromopyridine have been utilized in the synthesis of inhibitors for kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), PI3K, and VEGFR-2.[10] The structural similarity of 3-Amino-5-bromopyridine-2-carboxamide suggests it could serve as a valuable building block or a candidate molecule for screening against various kinase targets. The amino and carboxamide groups can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.
Anticancer Activity
Numerous carboxamide derivatives have been investigated as potential anticancer agents.[11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, compounds containing the 3-aminopyridine scaffold have shown cytotoxic activity against various cancer cell lines. Given these precedents, 3-Amino-5-bromopyridine-2-carboxamide represents a scaffold worthy of investigation for its antiproliferative properties.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay):
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Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to attach overnight.
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The cells are treated with various concentrations of 3-Amino-5-bromopyridine-2-carboxamide for a specified period (e.g., 48 hours).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Kinase Inhibition Assay:
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A specific kinase (e.g., VEGFR-2, EGFR) is incubated with a substrate and ATP in a reaction buffer.
-
Varying concentrations of 3-Amino-5-bromopyridine-2-carboxamide are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
The IC₅₀ value is determined from the dose-response curve.
Conclusion
3-Amino-5-bromopyridine-2-carboxamide is a chemical entity with significant potential for further exploration in the field of drug discovery. While specific experimental data for this compound is limited, the known properties of its structural analogs and the broader class of 3-aminopyridine derivatives provide a strong rationale for its synthesis and biological evaluation. The synthetic protocol outlined provides a clear pathway to obtain the compound for further studies. Future research should focus on obtaining comprehensive spectral and physical data for 3-Amino-5-bromopyridine-2-carboxamide and screening it against a panel of cancer cell lines and kinases to elucidate its potential therapeutic value. The versatile nature of its chemical structure makes it an attractive starting point for the development of novel, targeted therapies.
References
- 1. 3-AMINO-5-BROMOPYRIDINE-2-CARBOXAMIDE | 669066-89-1 [chemicalbook.com]
- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-bromopyridine-2-carboxamide - 羰基化合物 - 西典实验 [seedior.com]
- 7. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR [m.chemicalbook.com]
- 8. 3-amino-5-bromopyridine-2-carboxylic acid(870997-85-6) 1H NMR [m.chemicalbook.com]
- 9. 3-Amino-2-bromopyridine(39856-58-1) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
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